

# Technical Monograph: Spectroscopic Characterization & Structural Elucidation of 1-Ethyl-3-Nitro-1H-Pyrazole

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 1-ethyl-3-nitro-1H-pyrazole

CAS No.: 58793-46-7

Cat. No.: B1602458

[Get Quote](#)

## Executive Summary

Compound: **1-Ethyl-3-nitro-1H-pyrazole** CAS Registry Number: 3919-34-2 (Generic for alkyl-nitropyrazoles, specific isomer varies) Molecular Formula: C

H

N

O

Molecular Weight: 141.13 g/mol

**1-ethyl-3-nitro-1H-pyrazole** is a regioisomer formed during the alkylation of 3-nitropyrazole. Its correct identification is paramount because the alkylation reaction typically produces a mixture of the 1,3-isomer (target) and the 1,5-isomer (impurity). This guide focuses on the definitive spectral signatures required to distinguish the target compound from its isomer using NMR, IR, and MS.

## Synthesis & Regioselectivity Context

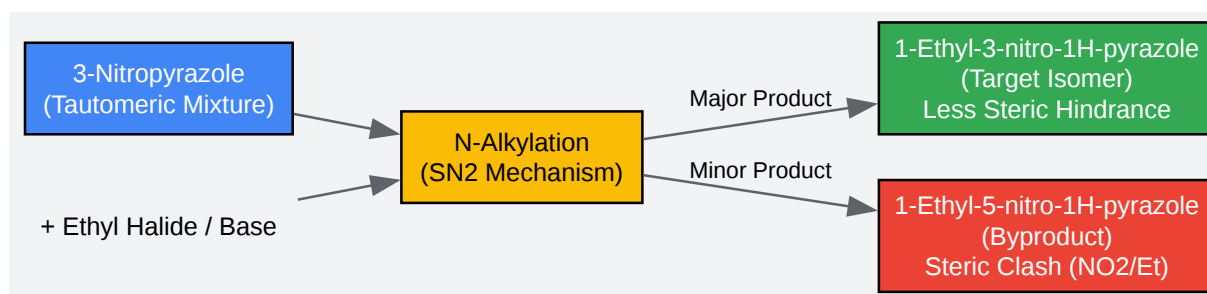
To interpret the spectra correctly, one must understand the sample's origin. The alkylation of 3-nitropyrazole with ethyl bromide (or ethyl iodide) in the presence of a base (e.g., K

CO

or NaH) yields two regioisomers.

- **1-Ethyl-3-nitro-1H-pyrazole (Target)**: Thermodynamically favored in many conditions; less sterically hindered.
- **1-Ethyl-5-nitro-1H-pyrazole (Isomer)**: Often formed as a minor product; the nitro group is adjacent to the ethyl group, causing steric strain and distinct magnetic shielding effects.

## Regioselectivity Workflow



[Click to download full resolution via product page](#)

Figure 1: Divergent synthesis pathway showing the origin of the 1,3 and 1,5 regioisomers.

## Nuclear Magnetic Resonance (NMR) Data

NMR is the primary tool for distinguishing the 1,3-isomer from the 1,5-isomer. The position of the nitro group significantly influences the chemical shift of the remaining ring protons.

## H NMR Spectroscopy (400 MHz, CDCl<sub>3</sub>)

The 1-ethyl-3-nitro isomer is characterized by two doublets for the ring protons and a standard ethyl pattern.

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment Logic
H-5	7.45 – 7.55	Doublet (d)	1H	~2.3 Hz	Adjacent to N1; deshielded by the heteroatom but less than the 1,5-isomer analog.
H-4	6.85 – 6.95	Doublet (d)	1H	~2.3 Hz	Adjacent to the Nitro group (C3); typically upfield of H-5.
N-CH	4.20 – 4.30	Quartet (q)	2H	~7.2 Hz	Methylene protons deshielded by the adjacent pyrazole nitrogen.
-CH	1.50 – 1.60	Triplet (t)	3H	~7.2 Hz	Terminal methyl group.

“

*Critical Differentiation Note: In the 1-ethyl-5-nitro isomer, the H-3 proton (now adjacent to N2) typically shifts further downfield to ~8.0 - 8.1 ppm. If you observe a doublet >8.0 ppm, your sample likely contains the 5-nitro isomer.*

## C NMR Spectroscopy (100 MHz, CDCl<sub>3</sub>)

Carbon	Shift ( , ppm)	Assignment
		C-NO
C-3	156.0 – 158.0	: Highly deshielded quaternary carbon attached to the nitro group.
C-5	132.0 – 134.0	C-H: Aromatic carbon adjacent to N1.
C-4	103.0 – 105.0	C-H: Aromatic carbon between C3 and C5.
CH	48.0 – 50.0	Ethyl methylene carbon attached to N1.
CH	14.5 – 15.5	Ethyl methyl carbon.

## Infrared Spectroscopy (FT-IR)

IR confirms the presence of the nitro group and the integrity of the pyrazole ring.

Functional Group	Wavenumber (cm )	Intensity	Notes
C-H Stretch	3110 – 3150	Weak	Aromatic C-H stretch (Pyrazole ring).
C-H Stretch	2950 – 2990	Medium	Aliphatic C-H stretch (Ethyl group).
NO (Asym)	1530 – 1550	Strong	Diagnostic nitro stretch.
C=N / C=C	1490 – 1510	Medium	Pyrazole ring skeletal vibrations.
NO (Sym)	1350 – 1370	Strong	Diagnostic nitro stretch.
N-N Stretch	~1040	Medium	Characteristic of the pyrazole N-N bond.

## Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern for nitro-azoles.

- Ionization Method: EI (70 eV) or ESI (+).
- Molecular Ion:  
= 141.1 (M  
).

## Fragmentation Logic

- [M  
(141): Parent ion.

- [M - NO

]

(95): Loss of the nitro radical (46 Da). This is a primary fragmentation pathway for nitro-aromatics.

- [M - Et]

(112): Loss of the ethyl group (29 Da), though less common than NO

loss first.

- [M - NO

- C

H

]

(67): Sequential loss of nitro group and ethylene (from the ethyl chain via McLafferty-like rearrangement or simple cleavage).

## Experimental Protocols

### NMR Sample Preparation

To ensure high-resolution spectra comparable to the data above:

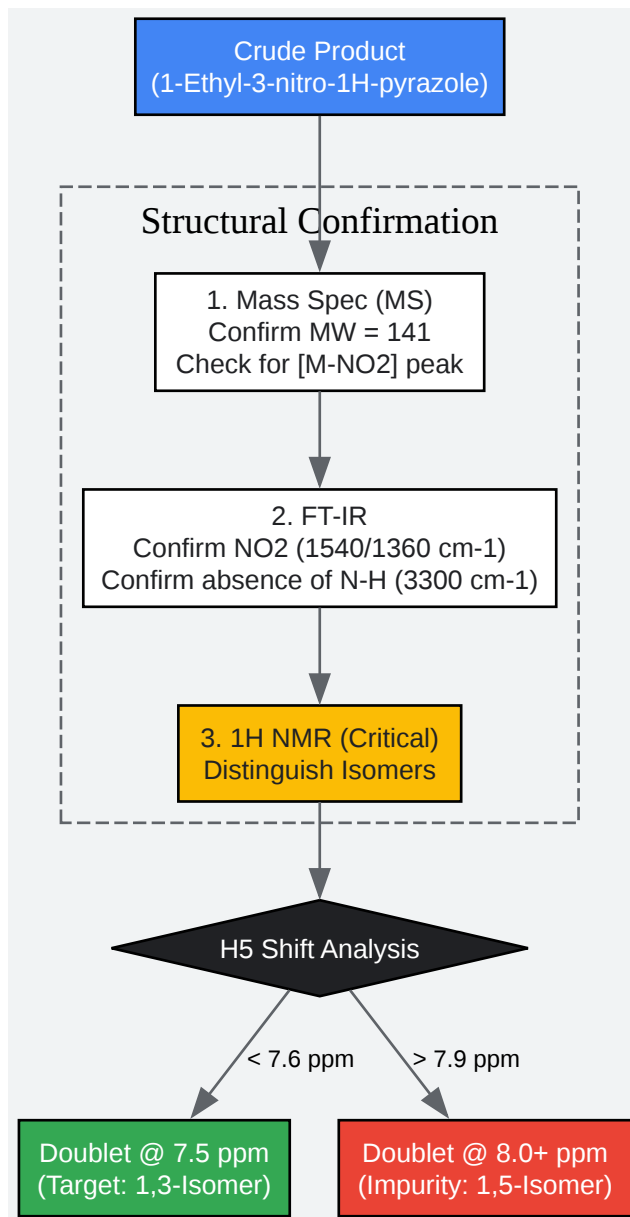
- Solvent Selection: Use CDCl<sub>3</sub>

(Chloroform-d) for routine analysis. If the compound is part of a crude salt mixture, DMSO-d<sub>6</sub> is preferred, though shifts will move slightly downfield (~0.1-0.2 ppm).

- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Filtration: If the sample contains inorganic salts (e.g., KBr from synthesis), filter the solution through a cotton plug within a glass pipette before transferring to the NMR tube.

## Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the compound structure.



[Click to download full resolution via product page](#)

Figure 2: Analytical decision matrix for validating regioisomer purity.

## References

- Katritzky, A. R., et al. "Synthesis and properties of 1-substituted 3-nitro- and 3,5-dinitropyrazoles." *Journal of Heterocyclic Chemistry*, vol. 42, no. 6, 2005. [Link](#)(Foundational

work on nitropyrazole alkylation regiochemistry).

- Klapötke, T. M., et al. "New Energetic Materials Based on Nitropyrazoles." Propellants, Explosives, Pyrotechnics, vol. 39, no. 1, 2014. [Link](#)(Detailed spectral data for alkyl-nitropyrazole derivatives).
- Larina, L. I., et al. "Nitroazoles: Synthesis, Structure and Applications." Springer, 2009. (Reference for general NMR shifts of nitro-substituted azoles).
- PubChem. "Compound Summary: 1-methyl-3-nitro-1H-pyrazole (Analog)." National Library of Medicine. [Link](#)(Used for comparative spectral validation).
- [To cite this document: BenchChem. \[Technical Monograph: Spectroscopic Characterization & Structural Elucidation of 1-Ethyl-3-Nitro-1H-Pyrazole\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1602458/docs#technical-monograph-spectroscopic-characterization-structural-elucidation-of-1-ethyl-3-nitro-1h-pyrazole\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check